molecular formula C11H14BrNO B1444776 1-(5-Bromo-2-methoxyphenyl)pyrrolidine CAS No. 1541478-33-4

1-(5-Bromo-2-methoxyphenyl)pyrrolidine

Cat. No. B1444776
CAS RN: 1541478-33-4
M. Wt: 256.14 g/mol
InChI Key: SEMKXQUTBZRJSY-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-methoxyphenyl)pyrrolidine” is a chemical compound with the molecular formula C11H14BrNO . It has a molecular weight of 256.14 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for “1-(5-Bromo-2-methoxyphenyl)pyrrolidine” is 1S/C11H14BrNO/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(5-Bromo-2-methoxyphenyl)pyrrolidine” is a solid at room temperature . and 97% . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Antiviral Activity

1-(5-Bromo-2-methoxyphenyl)pyrrolidine and its derivatives have been studied for their antiviral properties. C-5 substituted derivatives of tubercidin, which include 5-bromo analogs, have demonstrated substantial activity against RNA viruses, highlighting their potential as biologically active agents (Bergstrom et al., 1984).

Chemical Synthesis and Applications

The synthesis of 5-methoxylated 3-pyrrolin-2-ones, through the rearrangement of chlorinated pyrrolidin-2-ones, is an important process for the preparation of compounds used in agrochemicals and medicinal products. This includes derivatives of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine (Ghelfi et al., 2003).

Kinetics and Mechanism Studies

Studies on the kinetics and mechanism of ring transformation in related pyrrolidine compounds provide insights into chemical reactions that could be relevant for the derivatives of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine. These studies offer valuable information for developing new chemical processes and compounds (Sedlák et al., 2003).

Antibacterial Activity

Some derivatives of pyrrolidine, including those related to 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, have been synthesized and evaluated for their antibacterial activity. These compounds have shown varying degrees of effectiveness against different bacterial strains, indicating their potential use in developing new antibacterial agents (Bogdanowicz et al., 2013).

Crystal Structure and Molecular Conformation

The crystal structure and molecular conformation of compounds structurally similar to 1-(5-Bromo-2-methoxyphenyl)pyrrolidine have been studied. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be critical in pharmaceutical and material science applications (Banerjee et al., 2002).

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMKXQUTBZRJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methoxyphenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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